molecular formula C6H8F2O3 B063754 Ethyl 3,3-difluoro-2-oxobutanoate CAS No. 165544-34-3

Ethyl 3,3-difluoro-2-oxobutanoate

Cat. No. B063754
CAS RN: 165544-34-3
M. Wt: 166.12 g/mol
InChI Key: IBYMLJXLJWWHLN-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-2-oxobutanoate is a chemical compound with the molecular formula C6H8F2O3 . It is also known by other names such as Butanoic acid, 3,3-difluoro-2-oxo-, ethyl ester, and Ethyl β,β-Difluoro-α-ketobutyrate .


Molecular Structure Analysis

The molecular structure of Ethyl 3,3-difluoro-2-oxobutanoate consists of 6 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact mass is 166.04400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3,3-difluoro-2-oxobutanoate include a molecular weight of 166.12300 . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 3,3-difluoro-2-oxobutanoate, is used as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey, Pasceri, Lewis, & Moody, 2012).

  • Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate : Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate, another derivative, is used in the synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. This process involves the treatment with trialkyl phosphites, ethylenediamine, and carboxylic acid, leading to the formation of an intermediate that is aromatized to pyrazine (Zaragoza & Gantenbein, 2017).

  • Difluoro-Derivative of Anti-Cancer Drug Chlorambucil : A difluoro-derivative of chlorambucil, an anti-cancer drug, has been synthesized from Ethyl 3,3-difluoro-2-oxobutanoate. This synthesis involves several stages, starting from 4-nitrophenylacetic acid, and demonstrates the compound's potential in cancer treatment (Buss, Coe, & Tatlow, 1986).

  • Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized from Ethyl 3,3-difluoro-2-oxobutanoate via Knoevenagel condensation, has been studied for its antimicrobial activity. The synthesized compound was characterized and analyzed for its crystal and molecular structure (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

  • Multicomponent Reactions (MCRs) : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles to produce various derivatives like 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives. This highlights its use in diverse multicomponent reactions (Li, Song, Xing, Zhao, & Zhu, 2006).

  • NMR Studies of High Molecular Weight Proteins : Ethyl 3,3-difluoro-2-oxobutanoate has been used in the preparation of a specific labelling compound for NMR studies of high molecular weight proteins, which aids in understanding protein structures and interactions (Ayala, Hamelin, Amero, Pessey, Plevin, Gans, & Boisbouvier, 2012).

Safety and Hazards

The safety data sheet for a related compound, Ethyl difluoroacetate, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

ethyl 3,3-difluoro-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-3-11-5(10)4(9)6(2,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYMLJXLJWWHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3-difluoro-2-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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